molecular formula C8H10N2O4 B13923770 2,5-Dimethoxy-4-methyl-3-nitropyridine

2,5-Dimethoxy-4-methyl-3-nitropyridine

Katalognummer: B13923770
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: PDZWBCLTFRQFKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C8H10N2O4. It is a substituted pyridine derivative, characterized by the presence of two methoxy groups, a methyl group, and a nitro group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-methyl-3-nitropyridine typically involves the nitration of 2,5-dimethoxy-4-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,5-Dimethoxy-4-methyl-3-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 2,5-Dimethoxy-4-carboxy-3-nitropyridine.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-4-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxy-4-methyl-3-nitropyridine depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents on the pyridine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethoxy-4-methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.

    2,5-Dimethoxy-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and properties.

    4-Methyl-3-nitropyridine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.

Uniqueness

2,5-Dimethoxy-4-methyl-3-nitropyridine is unique due to the combination of methoxy, methyl, and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.

Eigenschaften

Molekularformel

C8H10N2O4

Molekulargewicht

198.18 g/mol

IUPAC-Name

2,5-dimethoxy-4-methyl-3-nitropyridine

InChI

InChI=1S/C8H10N2O4/c1-5-6(13-2)4-9-8(14-3)7(5)10(11)12/h4H,1-3H3

InChI-Schlüssel

PDZWBCLTFRQFKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.